8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a chloro substituent and a methoxyphenyl group attached to a benzoxazine core
Preparation Methods
The synthesis of 8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or water, to yield the desired benzoxazine derivative . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In the case of its anti-inflammatory and anticancer properties, the compound may inhibit key enzymes and signaling pathways involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one can be compared with other benzoxazine derivatives, such as:
2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
8-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one: Contains different substituents that may alter its properties and applications.
The presence of the chloro and methoxy groups in this compound makes it unique and may enhance its biological activity and chemical versatility compared to other similar compounds.
Properties
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-19-10-5-2-4-9(8-10)14-17-13-11(15(18)20-14)6-3-7-12(13)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUIKINCPZHHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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